
3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate
Description
3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate is an organic compound with a unique structure that combines a cyclohexene ring with a diazonium group
Properties
CAS No. |
61346-64-3 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-1-diazobutan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-8(10(13)7-12-11)9-5-3-2-4-6-9/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
KTYNSYQESASHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohexene with diazonium salts under controlled conditions. One common method involves the use of cyclohexene and a diazonium salt in the presence of a catalyst, such as copper(I) chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed.
Major Products Formed
Oxidation: Cyclohexene oxides.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-1-diazoniobut-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity with nucleophiles makes it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohex-1-en-1-yl)propionates: Used in fragrance compositions and have similar structural features.
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Known for its biological activities and structural similarities.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.